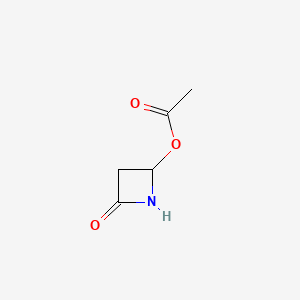

4-Acetoxy-2-azetidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-oxoazetidin-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYMQQDJCUHKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951247 | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28562-53-0 | |

| Record name | 4-Acetoxy-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28562-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoazetidinium 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoazetidinium 4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetoxy-2-azetidinone CAS number and properties

An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone (CAS: 28562-53-0): A Cornerstone Synthon for β-Lactam Antibiotics

Introduction

This compound, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the field of medicinal chemistry and drug development. Its core, the four-membered β-lactam ring, is the defining feature of one of the most critical classes of antibiotics in history.[1][2] This guide, designed for researchers, scientists, and drug development professionals, delves into the essential technical details of this compound, exploring its properties, synthesis, and pivotal role as a versatile synthetic intermediate. The strategic placement of an acetoxy group at the C-4 position transforms this molecule into a highly valuable and reactive building block, primarily for the synthesis of advanced β-lactam antibiotics such as carbapenems and penems.[3][4] Understanding the nuances of its chemistry is fundamental to leveraging its full potential in the creation of novel therapeutic agents.

Core Molecular Profile

A comprehensive understanding of a chemical entity begins with its fundamental properties and identifiers. This compound is cataloged under CAS Number 28562-53-0.[5][6][7] Its structural and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 28562-53-0 | [5][6][7][8] |

| Molecular Formula | C₅H₇NO₃ | [5][7] |

| Molecular Weight | 129.11 g/mol | [5][9] |

| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [7][10] |

| Synonyms | 4-Aa; 4-Acetoxy azetidin-2-one; 4-Oxo-2-azetidinyl acetate | [6] |

| InChI Key | OEYMQQDJCUHKQS-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(=O)OC1CC(=O)N1 | [10] |

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | Solid or oily substance; may slowly solidify from an oil | [11] |

| Melting Point | 34–40 °C | [11][12] |

| Solubility | Soluble in formic acid (50 mg/mL) | [13] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2–8 °C, dry, under inert atmosphere | [14] |

Strategic Importance in Drug Development

The significance of this compound is inextricably linked to the history and future of antibiotics. The β-lactam ring is a pharmacophore that inhibits bacterial cell wall biosynthesis by acylating transpeptidase enzymes, leading to bacterial death.[15][16]

The Role of the 4-Acetoxy Group

The true synthetic genius of this molecule lies in the acetoxy group at the C-4 position. It functions as an excellent leaving group, readily displaced by a wide array of nucleophiles.[4] This reactivity is the lynchpin for constructing the complex, stereochemically rich side chains characteristic of modern antibiotics. This strategic feature allows chemists to introduce sulfur, carbon, oxygen, or nitrogen-based substituents, paving the way to a diverse library of potential drug candidates. The reaction often proceeds via an elimination-addition mechanism and allows for the creation of vital intermediates for carbapenems like imipenem, meropenem, and doripenem, as well as penem antibiotics.[3][17][18]

Caption: Synthetic utility of this compound.

Synthesis Methodologies: Crafting the Core

The preparation of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. The most authoritative and widely adopted method is the [2+2] cycloaddition.

Protocol 1: [2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate (CSI)

This method, detailed in Organic Syntheses, is a robust and reliable procedure for large-scale preparation.[11] The reaction involves the cycloaddition of an in situ-generated ketene precursor with an imine, a classic Staudinger reaction.[2][19]

Causality and Experimental Rationale:

-

Low Temperature: The initial reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI) is highly exothermic. Maintaining a temperature below 5-10°C is critical to prevent side reactions and decomposition of the thermally sensitive intermediate.[11]

-

Quenching: The reaction is quenched by adding it to a cooled, basic solution of sodium bicarbonate and sodium bisulfite. This neutralizes the acidic byproducts and reduces the reactive intermediate to form the stable β-lactam ring.[11]

-

Extraction and Purification: The product is lipophilic and can be extracted into an organic solvent like chloroform. Purification often involves washing the crude oil with hexane to remove nonpolar impurities, yielding a product that solidifies upon cooling.[11][12]

Step-by-Step Protocol (Adapted from Organic Syntheses, Vol. 65, p. 135):

-

Charge a 500-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 150 mL of vinyl acetate.

-

Cool the flask in an ice-water bath to 3°C.

-

Add 25 mL of chlorosulfonyl isocyanate (CSI) via the dropping funnel at a rate that maintains the internal temperature below 5°C.[11]

-

Remove the cooling bath and allow the temperature to rise to 10°C, at which point an exothermic reaction commences. Use intermittent cooling to maintain the temperature between 10–15°C for 40 minutes.

-

Cool the resulting dark-red mixture to -40°C in a dry ice-acetone bath.

-

In a separate 1.0-L flask, prepare a quench solution of 67 g of sodium bicarbonate and 71.5 g of sodium bisulfite in 200 mL of water, and cool it to -20°C.

-

Add the reaction mixture dropwise to the vigorously stirred quench solution, keeping the temperature at -10°C. Add another portion of sodium bisulfite midway through the addition.

-

After the addition is complete, stir the mixture for an additional 40 minutes at -10°C.

-

Extract the light-yellow mixture with three 500-mL portions of chloroform.

-

Dry the combined organic extracts over magnesium sulfate and concentrate on a rotary evaporator at a temperature not exceeding 40°C.

-

Remove final traces of solvent under high vacuum. Stir the resulting oily mixture with three 100-mL portions of hexane and decant the hexane extracts.

-

The remaining light-orange oil (16-23 g) solidifies upon standing at -20°C.[11]

Caption: Reactivity hub at the C-4 position.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

-

Thin-Layer Chromatography (TLC): Purity can be readily assessed using silica gel plates. A common eluent system is a 1:1 mixture of hexane and ethyl acetate. [8]The spots can be visualized by first exposing the plate to chlorine gas, followed by spraying with a 4,4'-tetramethyldiaminodiphenylmethane (TDM) solution, which reveals the azetidinone as a distinct spot (Rf ≈ 0.38). [12]* Infrared (IR) Spectroscopy: A key diagnostic peak is the strong carbonyl (C=O) stretch of the strained β-lactam ring, which typically appears at a high wavenumber (around 1735–1765 cm⁻¹), distinguishing it from less strained amides. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the complete molecular structure, showing characteristic shifts for the protons and carbons of the azetidinone ring and the acetoxy group. [6][20]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (129.11 g/mol ) and can provide fragmentation patterns to further validate the structure. [7][21]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 3: Hazard and Safety Information

| Category | Description | Source(s) |

| Signal Word | Danger | [14] |

| Primary Hazards | Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [9][14][22] |

| GHS Hazard Codes | H314 (Skin Corrosion), H334 (Respiratory Sensitization) | [9] |

| Personal Protective Equipment (PPE) | Chemical safety goggles/faceshield, chemical-resistant gloves, NIOSH/MSHA-approved respirator (e.g., type P3). | [14] |

| Storage | Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. Store under an inert atmosphere to maintain product quality. | [14] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor. | [14] |

| First Aid (Skin/Eye) | Take off immediately all contaminated clothing. Rinse skin with water. For eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14][22] |

Conclusion

This compound is far more than a simple heterocyclic molecule; it is a testament to the power of strategic molecular design. Its strained β-lactam core, combined with the synthetically versatile acetoxy leaving group, has solidified its status as an indispensable intermediate in pharmaceutical research and development. From the foundational synthesis of blockbuster carbapenem antibiotics to its use in creating novel functionalized scaffolds, this compound continues to be a critical tool for scientists working to combat bacterial resistance and develop new generations of life-saving medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to innovate within this vital area of chemistry.

References

- Google Patents. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.

-

PrepChem.com. Synthesis of 4-acetoxyazetidin-2-one. [Link]

-

NIST WebBook. This compound. [Link]

-

Amerigo Scientific. This compound (98%). [Link]

-

PubChem - NIH. This compound | C5H7NO3 | CID 119981. [Link]

-

Organic Syntheses. SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. [Link]

-

ResearchGate. Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF. [Link]

-

MySkinRecipes. This compound. [Link]

-

Morressier. New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics. [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

ResearchGate. Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. | Request PDF. [Link]

-

MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

-

PubMed Central (PMC). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

-

MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies related to β-lactam antibiotics. Part 7. Facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones and related reactions. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]

-

The Journal of Organic Chemistry. Properties and reactions of 4-thioxo-2-azetidinones. [Link]

-

PharmaCompass.com. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

-

IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]

-

MDPI. Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

-

ResearchGate. (PDF) Synthesis and characterisation of an acetylcholinesterase inhibitor. [Link]

Sources

- 1. New approaches to the chemical synthesis of azetidinone, naturally occurring β-lactam antibiotics [morressier.com]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. CAS 28562-53-0 | this compound - Synblock [synblock.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 28562-53-0 [chemicalbook.com]

- 13. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 14. fishersci.com [fishersci.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. mdpi.com [mdpi.com]

- 17. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-Acetoxy-2-azetidinone chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone: A Cornerstone Synthon in β-Lactam Chemistry

Introduction

This compound, a vital heterocyclic compound, stands as a cornerstone intermediate in the synthesis of a wide array of β-lactam antibiotics.[1][2][3] Its strategic importance lies in the strained four-membered β-lactam ring and the versatile acetoxy group at the C-4 position, which serves as an excellent leaving group for nucleophilic substitution.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and critical applications, tailored for professionals in chemical research and pharmaceutical development. The molecule's utility, particularly in the stereoselective synthesis of complex carbapenem and penem antibiotics, makes a thorough understanding of its chemistry indispensable.[3][4][5]

Chemical Structure and Nomenclature

The foundational identity of any chemical entity begins with its structure and systematic naming. This compound is characterized by a monocyclic β-lactam core.

IUPAC Name and Synonyms

-

Common Synonyms: 4-Acetoxyazetidin-2-one, 2-Azetidinone, 4-(acetyloxy)-, 4-AA, 4-Oxo-2-azetidinyl acetate.[7][8][9]

Chemical Structure

The molecule consists of a four-membered nitrogen-containing ring (azetidinone or β-lactam) with a carbonyl group at position 2 and an acetoxy group attached to position 4.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A compound's physical and spectroscopic data are critical for its identification, purity assessment, and handling.

Physicochemical Data

The key physical properties of this compound are summarized below, providing essential information for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | [2][6][8] |

| Molecular Weight | 129.11 g/mol | [2][6][7] |

| Appearance | White to light yellow solid | [10] |

| Melting Point | 38-40 °C | [3][11] |

| Solubility | Soluble in formic acid (50 mg/mL), chloroform. | [11][12] |

| Storage Temperature | 2-8°C, dry environment | [3][12] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and confirmation. The characteristic spectral data for this compound are indispensable for reaction monitoring and quality control.

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the acetoxy methyl protons, the diastereotopic protons on C3, the proton on C4, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (both lactam and ester), the methyl carbon of the acetoxy group, and the C3 and C4 carbons of the lactam ring. |

| IR Spectroscopy | A strong absorption band characteristic of the β-lactam carbonyl (C=O) stretching, typically observed at high wavenumbers (around 1760 cm⁻¹) due to ring strain. Another carbonyl stretch for the acetate group is also present.[13] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6][8][14] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established process in organic chemistry, with the [2+2] cycloaddition being a prominent and efficient method.

[2+2] Cycloaddition of Vinyl Acetate and Chlorosulfonyl Isocyanate (CSI)

This method is a highly reliable route for producing the β-lactam core structure.[1] The causality behind this choice of reagents lies in the high reactivity of chlorosulfonyl isocyanate (CSI) and the commercial availability of vinyl acetate.

Reaction Scheme: Vinyl Acetate + Chlorosulfonyl Isocyanate → N-Chlorosulfonyl-4-acetoxy-2-azetidinone → this compound

The reaction proceeds via a concerted [2+2] cycloaddition to form an N-chlorosulfonyl β-lactam intermediate. This intermediate is then subjected to reductive hydrolysis (quenching) to cleave the N-SO₂Cl bond, yielding the final product. The choice of a specific quenching procedure is critical to avoid degradation of the sensitive β-lactam ring.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol is a self-validating system, where temperature control and sequential addition of reagents ensure high yield and purity.[1]

Step 1: Cycloaddition

-

A reaction vessel is charged with an excess of vinyl acetate, which acts as both reactant and solvent.[1]

-

The vessel is cooled to approximately 0-5 °C in an ice bath to manage the exothermic nature of the reaction.[1][15]

-

Chlorosulfonyl isocyanate (CSI) is added dropwise while vigorously stirring, ensuring the temperature is maintained below 10-15 °C.[1]

-

After the addition is complete, the reaction is allowed to stir for approximately 40 minutes, allowing the cycloaddition to reach completion.[1]

Step 2: Reductive Quenching

-

A separate flask is prepared with an aqueous solution of sodium bicarbonate and sodium bisulfite, cooled to -10 to -20 °C.[1] This solution acts as the quenching agent. The bisulfite is essential for the reduction of the N-sulfonyl chloride group.

-

The crude reaction mixture from Step 1 is added slowly to the cold quenching solution, maintaining a low temperature to prevent ring opening of the β-lactam.[1]

Step 3: Extraction and Purification

-

The aqueous mixture is extracted multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[1]

-

The combined organic extracts are dried over a drying agent like magnesium sulfate.[1]

-

The resulting crude product is purified, often by washing with a non-polar solvent like hexane to remove unreacted vinyl acetate and other impurities, followed by high-vacuum drying.[1][11]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a high-value synthon, or building block, for constructing more complex molecules.[2]

Precursor to Carbapenem and Penem Antibiotics

Its most significant application is as a key intermediate in the industrial synthesis of carbapenem and penem antibiotics.[3][4] These are broad-spectrum β-lactam antibiotics with high potency.

-

Mechanism of Utility: The acetoxy group at the C-4 position is an excellent leaving group. This allows for stereocontrolled nucleophilic substitution reactions to introduce various side chains required for the biological activity of target antibiotics like meropenem, imipenem, and doripenem.[3][4] The ability to control the stereochemistry at this position is a critical aspect of these syntheses.

Synthesis of Other Bioactive Molecules

Beyond carbapenems, this compound has been utilized as a versatile starting material for a range of other biologically active agents, including anti-inflammatory compounds and other novel antibiotic scaffolds.[2] Its inherent reactivity and compact structure make it an attractive template in medicinal chemistry.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance that requires careful handling.

Hazard Profile

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization 1).[6]

-

Signal Word: Danger[6]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[6]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety goggles or a face shield, and a respirator (e.g., N95 dust mask), is mandatory.[12]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at refrigerator temperatures (2-8 °C), to prevent degradation.[3][12]

Conclusion

This compound is a molecule of profound importance in synthetic organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable intermediate for the pharmaceutical industry. The continued development of β-lactam antibiotics and other therapeutic agents relies heavily on the availability and chemistry of such fundamental building blocks. This guide serves as a technical resource to empower researchers and developers with the foundational knowledge required to safely and effectively utilize this critical synthon in their scientific endeavors.

References

- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P

-

Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: [Link])

-

This compound | C5H7NO3 | CID 119981 - PubChem - NIH. (URL: [Link])

-

2-Azetidinone, 4-(acetyloxy) - Organic Syntheses Procedure. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

This compound - Mass Spectrum - NIST WebBook. (URL: [Link])

-

This compound | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. (URL: [Link])

-

This compound (98%) - Amerigo Scientific. (URL: [Link])

-

This compound - Phase Change Data - NIST WebBook. (URL: [Link])

-

This compound - Uses, DMF, Dossier, etc. - PharmaCompass.com. (URL: [Link])

-

Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchGate. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

FT-IR Absorption band of 2-azetidinone derivatives (4a-j) - ResearchGate. (URL: [Link])

-

Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications - University of Bologna. (URL: [Link])

-

4-Acetylanisole - NIST WebBook. (URL: [Link])

-

Introduction to IR Spectroscopy. Ketones - YouTube. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-乙酰氧基-2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound [webbook.nist.gov]

- 9. CAS 28562-53-0 | this compound - Synblock [synblock.com]

- 10. 28562-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 28562-53-0 [chemicalbook.com]

- 12. This compound 98 28562-53-0 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

The Cornerstone of β-Lactam Synthesis: A Technical Guide to 4-Acetoxy-2-azetidinone

For researchers, medicinal chemists, and professionals in drug development, 4-Acetoxy-2-azetidinone stands as a pivotal precursor in the synthesis of a wide array of β-lactam antibiotics. Its strategic functionalization allows for the construction of complex and potent antibacterial agents. This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and critical role in the pharmaceutical landscape.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name (4-oxoazetidin-2-yl) acetate, is a solid organic compound that serves as a fundamental building block in synthetic organic chemistry.[1][2] Its utility is intrinsically linked to its specific molecular structure and resulting chemical properties.

Molecular Identity and Physicochemical Data

A comprehensive summary of the key identifiers and physical properties of this compound is presented in Table 1. This data is essential for its accurate identification, handling, and use in quantitative experimental design.

| Parameter | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | [1][3][4] |

| Molecular Weight | 129.11 g/mol | [1][3][4] |

| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [1][2] |

| CAS Number | 28562-53-0 | [3] |

| Appearance | Solid | |

| Melting Point | 38-40 °C | [5] |

| Solubility | Soluble in formic acid (50 mg/mL) | |

| Storage Temperature | 2-8°C |

The modest molecular weight and defined melting point are indicative of a small, crystalline organic molecule. Its solubility profile suggests that it is amenable to a range of organic solvents, a critical factor for its use in synthesis.

Synthesis: The [2+2] Cycloaddition Pathway

The most prevalent and industrially significant method for synthesizing this compound is the [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI).[6][7] This method is favored for its efficiency and directness in forming the strained four-membered β-lactam ring.

Causality in Experimental Design

The choice of reagents and reaction conditions is dictated by the mechanism of the cycloaddition and the reactivity of the intermediates. Vinyl acetate serves as the ketene precursor, while CSI provides the nitrogen and carbonyl functionalities of the azetidinone ring. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions.[7] A subsequent reductive workup is necessary to quench the reaction and isolate the desired product.[7]

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Vinyl acetate

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous dichloromethane

-

Sodium bicarbonate

-

Sodium bisulfite

-

Chloroform

-

Magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge with vinyl acetate and cool to 3°C in an ice-water bath.[7]

-

Addition of CSI: Add chlorosulfonyl isocyanate dropwise to the stirred vinyl acetate solution, maintaining the temperature below 5°C.[7]

-

Reaction Progression: After the addition is complete, allow the reaction temperature to rise to 10-15°C and stir for approximately 40 minutes.[7]

-

Quenching: In a separate flask, prepare a solution of sodium bicarbonate and sodium bisulfite in water and cool it to -20°C. Add the reaction mixture dropwise to this quenching solution, ensuring the temperature does not exceed -10°C.[7]

-

Extraction: Once the addition is complete, extract the aqueous mixture with chloroform.[7]

-

Isolation: Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The strained β-lactam carbonyl typically appears at a higher frequency (around 1760 cm⁻¹) compared to the ester carbonyl.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information about the connectivity of the molecule. The protons on the azetidinone ring will appear as distinct multiplets, with their chemical shifts and coupling constants being diagnostic of their stereochemical relationship.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (the lactam and the ester), as well as the carbons of the azetidinone ring and the methyl group of the acetate. The chemical shift of the β-lactam carbonyl is a key indicator of the ring strain.[9]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound.[2] The fragmentation pattern can provide further structural information, often involving the loss of the acetoxy group or cleavage of the β-lactam ring.[10][11]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the acetoxy group at the C4 position. This group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.[12]

Key Reactions and Mechanistic Considerations

The primary reaction of this compound is the displacement of the acetate by various nucleophiles, such as thiols, amines, and carbanions. This reaction is the cornerstone for the synthesis of more complex β-lactam antibiotics, including penems and carbapenems.[5][13][14] The stereochemical outcome of this substitution is crucial for the biological activity of the final antibiotic product.

Role in Carbapenem Synthesis

Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of many carbapenems, such as imipenem and meropenem, utilizes derivatives of this compound as key intermediates.[15][16] The azetidinone core provides the essential β-lactam pharmacophore, and the C4 position is functionalized to build the rest of the carbapenem scaffold.[16]

Caption: The central role of this compound in antibiotic synthesis.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[2][17][18] It is also a respiratory sensitizer and may cause allergy or asthma symptoms if inhaled.[2][17]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, eye protection, and a face shield.[18] A NIOSH/MSHA approved respirator should be used if there is a risk of inhalation.[17]

-

Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, specifically between 2-8°C.[17]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of synthetic organic chemistry in advancing medicine. Its well-defined properties, accessible synthesis, and versatile reactivity have established it as an indispensable tool in the development of life-saving β-lactam antibiotics. A thorough understanding of its chemistry, as outlined in this guide, is paramount for any researcher or scientist working in this critical field of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Azetidinone, 4-(acetyloxy)-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. Retrieved from [Link]

- Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.

-

Labchem. (n.d.). This compound, 97%. Retrieved from [Link]

-

Semantic Scholar. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Catalytic Asymmetric Route to Carbapenems. Retrieved from [Link]

-

Pharmacompass. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 28562-53-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]

- 15. CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google Patents [patents.google.com]

- 16. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical and chemical properties of 4-Acetoxy-2-azetidinone

An In-depth Technical Guide to 4-Acetoxy-2-azetidinone: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a wide array of β-lactam antibiotics. Its strategic importance lies in the strained four-membered β-lactam ring fused with a reactive acetoxy group, making it a versatile synthon for constructing more complex antibiotic frameworks such as penems and carbapenems.[1] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and biological significance of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Physical and Chemical Properties

This compound is a solid at room temperature with a relatively low melting point. It is soluble in formic acid and can be dissolved in various organic solvents, though its stability can be compromised in protic solvents, leading to decomposition.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (4-oxoazetidin-2-yl) acetate | [3] |

| CAS Number | 28562-53-0 | |

| Molecular Formula | C₅H₇NO₃ | [4] |

| Molecular Weight | 129.11 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 38-40 °C | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Soluble in formic acid (50 mg/mL) | [6] |

| Storage Temperature | 2-8°C | |

| InChI Key | OEYMQQDJCUHKQS-UHFFFAOYSA-N | [3] |

| SMILES String | CC(=O)OC1CC(=O)N1 | [3] |

Spectroscopic Data

The structural elucidation of this compound is routinely confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃) : The proton NMR spectrum typically shows a singlet for the acetyl methyl protons around δ 2.03 ppm. The protons on the azetidinone ring appear as multiplets in the δ 3.00-3.28 ppm and δ 5.81 ppm regions, with coupling constants that help determine the ring's stereochemistry. A broad signal between δ 7.1-7.4 ppm corresponds to the NH proton.[7]

-

¹³C NMR (CDCl₃) : The carbon NMR spectrum displays characteristic peaks for the carbonyl carbons of the ester and the lactam at approximately δ 173.0 ppm and δ 166.4 ppm, respectively. The C4 and C3 carbons of the ring appear around δ 73.2 ppm and δ 45.0 ppm.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum is distinguished by two strong carbonyl stretching bands. The β-lactam carbonyl absorption is typically observed at a higher wavenumber (around 1780 cm⁻¹) due to ring strain, while the ester carbonyl absorbs around 1730 cm⁻¹.[7]

-

Mass Spectrometry (MS) : Mass spectral analysis can confirm the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the elemental composition.[8]

Synthesis and Purification

A prevalent and efficient method for synthesizing this compound is the [2+2] cycloaddition reaction between vinyl acetate and chlorosulfonyl isocyanate (CSI).[7][9] This method is advantageous for its scalability and has been well-documented.[7]

Experimental Protocol: Synthesis via [2+2] Cycloaddition

-

Reaction Setup : A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Initial Charging : The flask is charged with vinyl acetate and cooled to approximately 3°C in an ice-water bath.[7]

-

Addition of CSI : Chlorosulfonyl isocyanate is added rapidly via the dropping funnel while maintaining the internal temperature below 5°C.[7]

-

Reaction Progression : After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 10°C.[7]

-

Quenching : The reaction is quenched by dropwise addition to a vigorously stirred, pre-cooled (-20°C) aqueous solution of sodium bicarbonate and sodium bisulfite. The temperature is maintained at -10°C during the quench.[7]

-

Extraction : The product is extracted from the aqueous mixture using chloroform.[7]

-

Workup : The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure at a temperature not exceeding 40°C to prevent product decomposition.[5][7]

-

Final Purification : Residual solvent is removed under high vacuum. The resulting oily mixture is washed with hexane to remove non-polar impurities, yielding the solid product.[5][7]

Caption: Workflow for the synthesis of this compound.

Purification and Analysis

Thin-layer chromatography (TLC) is a standard method to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is ethyl acetate on silica gel plates, where this compound has an approximate Rf value of 0.38.[5][7] Visualization can be achieved using a chlorine gas exposure followed by a TDM (4,4'-tetramethyldiaminodiphenylmethane) spray reagent.[5][7]

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the strained β-lactam ring and the ester functionality. The acetoxy group at the C4 position is a good leaving group, making this position susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of various β-lactam antibiotics. For instance, it is a key intermediate for the production of carbapenem and penem antibiotics.[1] It has also been used in the synthesis of derivatized cyclopentenes and as a synthon for anti-inflammatory agents.

Biological Significance and Mechanism of Action

While this compound itself is not a primary therapeutic agent, its derivatives are central to the field of antibacterials. The β-lactam ring is the pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, and carbapenems. These antibiotics act by inhibiting bacterial cell wall synthesis.[10] Specifically, they acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.[10]

The widespread use of β-lactam antibiotics has led to the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[11] Consequently, there is significant research into β-lactamase inhibitors, which are often structurally similar to β-lactam antibiotics and can be synthesized from precursors like this compound.[12][13]

Caption: Mechanism of action of β-lactam antibiotics.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound. It should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.

References

-

Synthesis of 4-acetoxyazetidin-2-one - PrepChem.com. (URL: [Link])

-

SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. (URL: [Link])

-

This compound | C5H7NO3 | CID 119981 - PubChem. (URL: [Link])

- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone - Google P

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])

-

This compound - NIST WebBook. (URL: [Link])

-

Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics | Request PDF - ResearchGate. (URL: [Link])

-

This compound | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. (URL: [Link])

-

The synthesis and beta-lactamase inhibition activity of p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-phenylacetic acids and p-(3-amido-4-substituted phenyl-2-azetidinonyl-1)-acetophenones - PubMed. (URL: [Link])

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])

- US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google P

-

Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI. (URL: [Link])

-

Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL: [Link])

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Solvents and solubilities - MicroChemicals. (URL: [Link])

-

Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - MDPI. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters - Semantic Scholar. (URL: [Link])

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - NIH. (URL: [Link])

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (URL: [Link])

-

(PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 28562-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C5H7NO3 | CID 119981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 28562-53-0 [chemicalbook.com]

- 6. This compound 98 28562-53-0 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 12. US5994340A - Azetidinone derivatives as β-lactamase inhibitors - Google Patents [patents.google.com]

- 13. Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 4-Acetoxy-2-azetidinone: A Technical Guide for Pharmaceutical and Chemical Research

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the realm of pharmaceutical synthesis and drug development, understanding the physical properties of key intermediates is not merely a matter of academic curiosity; it is a critical determinant of process efficiency, yield, and ultimately, the economic viability of a therapeutic agent. 4-Acetoxy-2-azetidinone, a pivotal building block for a wide array of β-lactam antibiotics and other therapeutic agents, is a prime example of a compound whose solubility characteristics dictate its handling, purification, and reaction conditions. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound in common organic solvents. By elucidating the theoretical underpinnings of its solubility and offering practical, field-proven methodologies for its determination, this document aims to empower scientists to optimize their synthetic strategies and accelerate the development of novel therapeutics.

Unveiling this compound: A Molecular Perspective

This compound, with a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol , is a solid at room temperature with a melting point of 38-40 °C. Its structure is characterized by a strained four-membered β-lactam ring, an acetoxy group, and a carbonyl group. These features impart a moderate polarity to the molecule and the capacity for hydrogen bonding, which are key determinants of its solubility.

A Technical Guide to the Biological Activity of 4-Acetoxy-2-azetidinone Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-azetidinone ring, the core structural motif of β-lactam antibiotics, represents one of the most significant discoveries in medicinal chemistry. Among its many derivatives, 4-acetoxy-2-azetidinone stands out not as a potent therapeutic agent itself, but as a crucial and versatile synthetic intermediate—a "synthon"—for the stereocontrolled construction of complex β-lactam antibiotics, including the powerful carbapenem and penem families.[1][2] This guide provides an in-depth exploration of the biological activities stemming from this core structure. We will dissect the foundational mechanism of action against bacterial targets, survey the broader spectrum of bioactivity including enzyme inhibition and anticancer potential, and provide detailed, field-proven protocols for the evaluation of these activities in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound derivatives.

The this compound Core: A Versatile Synthetic Platform

The defining feature of all β-lactam compounds is the four-membered cyclic amide, or 2-azetidinone ring.[3] The inherent ring strain of this moiety is the wellspring of its chemical reactivity and, consequently, its biological activity. The antibacterial properties of β-lactams arise from the acylation process, where the N1-C2 bond of this strained ring is opened.[4]

This compound is a specific derivative prized in synthetic chemistry. Its acetoxy group at the C-4 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the controlled introduction of diverse side chains, which is a cornerstone of modern antibiotic development.[4][5] The stereocontrolled synthesis of (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key synthon for carbapenems, from readily available L-threonine, showcases the strategic importance of this molecule in creating potent antibiotics like thienamycin and its analogues.[1][2]

Caption: Logical relationship of this compound as a key intermediate.

The Primary Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The most well-documented biological activity of β-lactam derivatives is their antibacterial effect, which is achieved by disrupting the synthesis of the bacterial cell wall.[6] This mechanism provides an excellent example of targeted therapy, as mammalian cells lack a cell wall, contributing to the general tolerability of this antibiotic class.[7]

Causality of the Mechanism:

-

The Target: The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in its synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of bacterial enzymes known as DD-transpeptidases, more commonly referred to as Penicillin-Binding Proteins (PBPs).[6][8]

-

Molecular Mimicry: The three-dimensional structure of the β-lactam ring mimics the D-Ala-D-Ala terminus of the natural peptide substrate that PBPs recognize.[8]

-

Irreversible Inhibition: Due to this structural similarity, the β-lactam compound fits into the active site of the PBP. The strained amide bond in the β-lactam ring is highly susceptible to nucleophilic attack by a serine residue within the PBP's active site.[9] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[9]

-

Cellular Consequence: With their PBPs inhibited, the bacteria can no longer properly synthesize or repair their peptidoglycan layer. This leads to a loss of cell wall integrity, making the bacterium susceptible to osmotic lysis and eventual cell death, which is why these antibiotics are considered bactericidal.[6][8]

Caption: Mechanism of PBP inactivation by an azetidinone derivative.

A Broader Spectrum of Biological Activities

While antibacterial action is their hallmark, derivatives of the 2-azetidinone core have been investigated for a wide range of other therapeutic applications.[3][10] The versatility of the scaffold allows for the synthesis of compounds that interact with various biological targets.

-

Enzyme Inhibition: The reactive nature of the β-lactam ring makes it a privileged structure for designing mechanism-based enzyme inhibitors beyond PBPs. Azetidinone derivatives have been identified as potent inhibitors of several enzyme classes, including human leukocyte elastase, tryptase, chymase, and thrombin.[3][4] A notable clinical example is Ezetimibe, a cholesterol absorption inhibitor which features a 2-azetidinone ring, demonstrating the scaffold's utility outside of antimicrobial applications.[4]

-

Anticancer Activity: Certain azetidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The proposed mechanisms are often multifactorial but can include the induction of apoptosis (programmed cell death), as evidenced by caspase-3 activation assays.[11] Some derivatives are also believed to interfere with microtubule polymerization by interacting with the colchicine binding site of tubulin, thereby disrupting mitosis in rapidly dividing cancer cells.[11] Studies have identified specific derivatives with potent activity against non-small cell lung cancer through the inhibition of the epidermal growth factor receptor (EGFR).[13]

-

Other Reported Activities: The literature contains reports of 2-azetidinone derivatives possessing a wide array of other biological effects, including antifungal, anti-inflammatory, antioxidant, antitubercular, and anticonvulsant properties.[3][4][12] This highlights the immense potential of this chemical scaffold in diverse areas of drug discovery.

Laboratory Protocols for Evaluating Biological Activity

The transition from a synthesized compound to a potential therapeutic lead requires rigorous and reproducible biological evaluation. As a Senior Application Scientist, the emphasis must be on robust, well-controlled assays. The following are foundational protocols for assessing the key activities of this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 27853).[15]

-

b. Suspend the colonies in sterile saline (0.85% NaCl).

-

c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] This step is critical for reproducibility.

-

d. Dilute this adjusted suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Plate Preparation (96-well microtiter plate):

-

a. Add 100 µL of sterile MHB to wells in columns 2 through 12.

-

b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add 200 µL of the highest concentration to be tested (e.g., 256 µg/mL in MHB) to the wells in column 1.

-

c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration gradient.

-

d. Column 11 will serve as the positive control (growth control), containing 100 µL of MHB with no compound.

-

e. Column 12 will serve as the negative control (sterility control), containing 200 µL of MHB with no compound and no bacteria.

-

-

Inoculation and Incubation:

-

a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do NOT add bacteria to column 12.[17] The final volume in each well (except 12) is now 200 µL.

-

b. Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Reading the Results:

-

a. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

b. The positive control (column 11) must show clear turbidity, and the negative control (column 12) must remain clear. Failure of these controls invalidates the assay.

-

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Protocol: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the concentration of a derivative required to inhibit 50% of a target enzyme's activity (IC₅₀). It can be adapted for various enzymes (e.g., proteases, esterases) using a suitable chromogenic or fluorogenic substrate.[18]

Principle: The rate of an enzymatic reaction, monitored by the production of a detectable signal, is measured in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

a. Enzyme Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 0.15 M Tris-HCl, pH 8.3).[19]

-

b. Enzyme Working Solution: Dilute the stock enzyme solution in ice-cold enzyme buffer to a final concentration that yields a linear reaction rate within the desired assay time. This must be empirically determined.

-

c. Substrate Solution: Dissolve the appropriate chromogenic/fluorogenic substrate in the enzyme buffer to a concentration typically at or below its Michaelis-Menten constant (Km).

-

d. Inhibitor Solutions: Prepare a series of dilutions of the test compound in the enzyme buffer.

-

-

Assay Procedure (96-well plate):

-

a. Layout: Designate wells for blanks (buffer + substrate, no enzyme), controls (buffer + enzyme + substrate, no inhibitor), and inhibitor tests (inhibitor + enzyme + substrate).

-

b. Pre-incubation: Add a fixed volume of the enzyme buffer to all wells. Add the inhibitor solutions to the test wells and an equal volume of buffer to the control wells. Finally, add the enzyme working solution to the control and inhibitor wells. Allow to pre-incubate for a set time (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[20]

-

c. Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously (a multichannel pipette is recommended).

-

d. Signal Detection: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance or fluorescence kinetically over a period of 10-30 minutes. The rate of reaction is determined from the slope of the linear portion of the progress curve.

-

-

Data Analysis:

-

a. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control reaction: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100

-

b. Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[20]

-

Protocol: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture:

-

a. Culture the desired cancer cell line (e.g., SiHa, B16F10) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[11]

-

b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

a. Prepare serial dilutions of the test azetidinone derivatives in the cell culture medium.

-

b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and a blank (medium only).

-

c. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

a. Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

b. Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals.

-

c. Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank absorbance.

-

c. Plot the % Viability versus the logarithm of the compound concentration and determine the IC₅₀ value, similar to the enzyme inhibition assay.

-

Data Interpretation and Presentation

Clear and concise presentation of quantitative data is paramount. Summarizing results in a structured table allows for rapid comparison of the potency and selectivity of different derivatives.

Table 1: Representative Biological Activity Data for Hypothetical Azetidinone Derivatives

| Compound ID | Target Organism/Enzyme/Cell Line | Activity Type | Result (µM) |

| AZ-01 | S. aureus (ATCC 29213) | MIC | 8.5 |

| AZ-01 | E. coli (ATCC 27853) | MIC | >128 |

| AZ-01 | Human Leukocyte Elastase | IC₅₀ | 15.2 |

| AZ-02 | S. aureus (ATCC 29213) | MIC | 4.2 |

| AZ-02 | E. coli (ATCC 27853) | MIC | 64.3 |

| AZ-02 | Human Leukocyte Elastase | IC₅₀ | 78.9 |

| AZ-03 | B16F10 Melanoma Cells | IC₅₀ | 5.8 |

| AZ-03 | SiHa Cervical Cancer Cells | IC₅₀ | 9.1 |

| AZ-03 | Chang Liver Cells (Non-cancerous) | IC₅₀ | 95.4 |

This is example data for illustrative purposes only.

Interpretation Insight: From this hypothetical data, a researcher could quickly deduce that derivative AZ-02 shows improved activity against S. aureus compared to AZ-01 but is less potent as an elastase inhibitor, suggesting its modifications favor antibacterial activity. Derivative AZ-03 shows promising anticancer activity with a degree of selectivity for cancer cells over non-cancerous cells, warranting further investigation.

Conclusion and Future Directions

This compound is a cornerstone synthon that has enabled the development of some of our most critical life-saving antibiotics. While its primary role has been in the synthesis of antibacterial agents that target bacterial cell wall formation, the inherent reactivity and versatility of the 2-azetidinone scaffold have paved the way for its exploration in a multitude of therapeutic areas, including cancer and inflammatory diseases.

Future research should focus on leveraging combinatorial chemistry and structure-activity relationship (SAR) studies to design novel derivatives with enhanced potency and specificity for new biological targets. The development of derivatives that can overcome bacterial resistance mechanisms, such as β-lactamase enzymes, remains a high-priority area. Furthermore, exploring the potential of these compounds as inhibitors of viral proteases or as modulators of immune pathways could unlock entirely new applications for this remarkable chemical entity. The protocols and principles outlined in this guide provide a solid foundation for researchers to rigorously evaluate these future derivatives and continue to build upon the rich legacy of the azetidinone core.

References

-

Microbe Online. (2020-03-31). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]

-

Elander, P. E. (2003). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]

-

Urology Textbook. Beta-Lactam Antibiotics: Mechanism of Action and Classification. [Link]

-

Wikipedia. β-Lactam antibiotic. [Link]

-

MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]

-

Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Zhou, G., et al. (2015). Practical synthetic approach to this compound for the preparation of carbapenem and penem antibiotics. ResearchGate. [Link]

-

Kwon, H., et al. (1997). Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. Semantic Scholar. [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

-

protocols.io. (2019). Assessment of antimicrobial activity. [Link]

-

bepls. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]

-

The Pharma Innovation. (2019). Synthesis and biological study of Azetidinone derivatives. [Link]

-

Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]

-

Welch, J. T., et al. (2011). A Catalytic Asymmetric Route to Carbapenems. PMC - NIH. [Link]

-

ResearchGate. (2015). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. [Link]

-

TIJER. (2024). BIOACTIVE AZETIDINONE: A REVIEW. [Link]

-

IJRPR. (2021). A REVIEW ON 2-AZETEDINONES. [Link]

-

PubChem - NIH. This compound. [Link]

-

protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]

-

PubMed Central. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. [Link]

-

Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

NIH. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]

-

Chula Digital Collections. (2021). Synthesis and in silico study of new azetidinones against non-small cell lung cancer by EGFR inhibition. [Link]

-

PubMed. (2006). A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5] as an alternative to the Ag+-assisted process. [Link]

-

protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay. [Link]

-

NIST WebBook. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Stereocontrolled Synthesis of this compound via Double Azetidinone Ring Formation: A Useful Precursor of Carbapenem and Penem Antibiotics. | Semantic Scholar [semanticscholar.org]

- 3. tijer.org [tijer.org]

- 4. researchgate.net [researchgate.net]

- 5. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Synthesis and in silico study of new azetidinones against non-small ce" by Jainey P. James, T. C. Aiswarya et al. [digital.car.chula.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 16. Assessment of antimicrobial activity [protocols.io]

- 17. actascientific.com [actascientific.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ACE-inhibitory activity assay: IC50 [protocols.io]

- 20. Angiotensin-converting enzyme inhibitory assay [protocols.io]

discovery and history of 4-Acetoxy-2-azetidinone

An In-Depth Technical Guide to 4-Acetoxy-2-azetidinone: Discovery, Synthesis, and Application

Foreword

As a Senior Application Scientist, my experience in the field of pharmaceutical development has repeatedly highlighted the pivotal role of certain key intermediates. These molecules, while not therapeutic agents themselves, are the unsung heroes that enable the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients. Among these, this compound stands out as a cornerstone in the construction of a vast array of β-lactam antibiotics. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, history, and synthetic methodologies surrounding this critical building block. Our exploration will not merely list protocols but will delve into the underlying chemical principles and strategic considerations that have shaped its journey from a laboratory curiosity to an industrial workhorse.

The Genesis of a Crucial Intermediate: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of β-lactam antibiotics. The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, introducing a class of compounds characterized by the four-membered β-lactam ring.[1][2] This strained cyclic amide is the pharmacophore responsible for inhibiting bacterial cell wall biosynthesis by acylating penicillin-binding proteins (PBPs).[3][4][5]